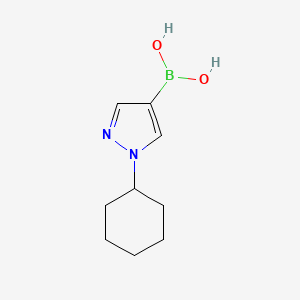

(1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a cyclohexyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 1-cyclohexyl-4-bromopyrazole with triisopropyl borate under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere . The reaction mixture is then subjected to hydrolysis to yield the desired boronic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the compound.

Análisis De Reacciones Químicas

Types of Reactions: (1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, such as Suzuki-Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl compounds.

Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the reagents .

Major Products: The major products of reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

(1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in biological applications depend on the specific context and the nature of the bioconjugates formed.

Comparación Con Compuestos Similares

1H-Pyrazole-4-boronic acid: Similar to (1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid but lacks the cyclohexyl group, making it less sterically hindered.

Phenylboronic acid: Commonly used in Suzuki-Miyaura reactions but has different electronic properties due to the phenyl group.

Uniqueness: The presence of the cyclohexyl group in this compound imparts unique steric and electronic properties, making it particularly useful in reactions where such characteristics are advantageous. This compound’s ability to form stable bioconjugates also sets it apart from other boronic acids .

Actividad Biológica

(1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its boronic acid functional group attached to a pyrazole ring. The molecular formula is C10H17BN2O2, with a molecular weight of approximately 195.06 g/mol. The presence of the cyclohexyl group enhances its lipophilicity, potentially influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to form reversible covalent bonds with serine and cysteine residues in enzymes, leading to inhibition of their activity. This property is particularly useful in targeting proteases and kinases involved in cancer progression.

- Cell Signaling Modulation : The compound may interact with specific receptors or signaling pathways, influencing cellular responses such as proliferation and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits potent anticancer properties. A study demonstrated that it significantly inhibited the growth of various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2), with an EC50 value as low as 10 μM .

Autophagy Modulation

The compound has been shown to disrupt autophagic flux, which is crucial for cellular homeostasis. It interferes with the mTORC1 pathway, leading to increased autophagy under basal conditions and altered responses during nutrient refeeding . This dual action positions it as a promising candidate for further exploration in cancer therapy.

Case Studies

Case Study 1: Antiproliferative Effects

In vitro studies on MIA PaCa-2 cells revealed that this compound reduced mTORC1 activity and increased autophagy markers, suggesting its potential as an autophagy modulator . The compound was compared with known autophagy inhibitors like chloroquine, showing similar or enhanced antiproliferative effects.

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives based on the pyrazole scaffold were synthesized to explore their biological activities. Variations in substitution patterns on the pyrazole ring were found to significantly influence both enzyme inhibition and anticancer efficacy. For instance, modifications leading to increased lipophilicity correlated with enhanced cellular uptake and activity against cancer cells .

Comparative Analysis

| Compound | Activity Type | EC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 10 | mTORC1 inhibition |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Antiproliferative | 0.5 | Autophagy modulation |

| Celecoxib | COX inhibition | 8.6 | COX enzyme inhibition |

Future Directions

The promising biological activity of this compound suggests several avenues for future research:

- Combination Therapies : Investigating its efficacy in combination with existing chemotherapeutics could enhance treatment outcomes by overcoming resistance mechanisms.

- Target Identification : Further studies are needed to elucidate the specific molecular targets of this compound, which could lead to more tailored therapeutic strategies.

Propiedades

IUPAC Name |

(1-cyclohexylpyrazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9,13-14H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCZTEMSXQDEGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2CCCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.